5-methylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
5-Methylpiperidine-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
5-Methyl-piperidine-2-carboxylic acid hydrochloride is a derivative of piperidine . Piperidine and its derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects . The specific interactions of this compound with its targets would depend on the structure and properties of the targets.
Biochemical Pathways
It’s worth noting that piperidine derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methylpiperidine-2-carboxylic acid hydrochloride typically involves the hydrogenation of substituted pyridines. A common method includes the use of a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . The reaction is carried out in water as a solvent, making it an environmentally friendly process.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is usually obtained as a crystalline solid with a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
5-Methylpiperidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Comparison with Similar Compounds
Pipecolic acid (piperidine-2-carboxylic acid): A carboxylic acid derivative of piperidine, commonly found in nature and used in various biochemical studies.
Uniqueness: 5-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific methyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential therapeutic applications compared to other piperidine derivatives.
Properties
IUPAC Name |
5-methylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOIKXGNNACYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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